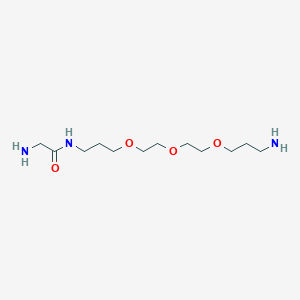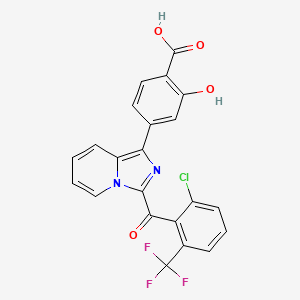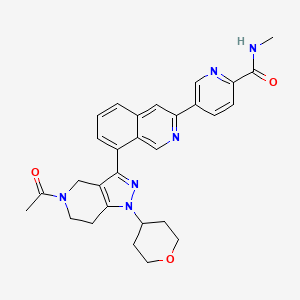![molecular formula C24H28ClN5O B607752 (3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride CAS No. 1652591-82-6](/img/structure/B607752.png)
(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
GSK106 is primarily used as a control compound in scientific research to study the effects of selective PAD4 inhibitors . Its applications include:
Chemistry: GSK106 is used in binding and functional assays to understand the interactions between PAD4 inhibitors and their targets.
Biology: It helps in studying the role of citrullination in gene regulation and its implications in various biological processes.
Medicine: GSK106 is used in research related to immunological and inflammatory diseases, such as rheumatoid arthritis and cancers.
Industry: It is part of compound libraries used in drug discovery and development processes.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
GSK106 does not inhibit PAD4 and does not prevent the citrullination of PAD4 target proteins . It serves as an inactive control, meaning it does not exert any significant biological effects on PAD4 activity. The molecular targets and pathways involved in its mechanism of action are primarily related to its role as a control compound in research studies.
Análisis Bioquímico
Biochemical Properties
GSK106 hydrochloride interacts with the Protein Arginine Deiminase 4 (PAD4) but does not inhibit its function . PAD4 is an enzyme that mediates the transformation of protein arginine into citrulline . Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases .
Cellular Effects
The cellular effects of GSK106 hydrochloride are primarily related to its interaction with PAD4. It does not inhibit PAD4 nor does it prevent the citrullination of PAD4 target proteins or the formation of neutrophil extracellular traps in mouse or human neutrophils .
Molecular Mechanism
GSK106 hydrochloride acts as an inactive control for the selective PAD4 inhibitors, GSK484 and GSK199 . It does not inhibit PAD4 nor does it prevent the citrullination of PAD4 target proteins .
Temporal Effects in Laboratory Settings
It is known that GSK106 hydrochloride does not inhibit PAD4 nor does it prevent the citrullination of PAD4 target proteins .
Métodos De Preparación
The synthesis of GSK106 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps :
Formation of the core structure: The core structure of GSK106 is synthesized through a series of reactions involving the formation of benzimidazole and indole rings.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions.
Final assembly: The final compound is assembled by coupling the intermediate compounds under specific reaction conditions.
Industrial production methods for GSK106 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
GSK106 undergoes several types of chemical reactions, including :
Oxidation: GSK106 can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: GSK106 can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
GSK106 is compared with other PAD4 inhibitors, such as GSK484 and GSK199 . While GSK484 and GSK199 are potent and selective PAD4 inhibitors, GSK106 is an inactive compound used as a control in experiments. The similarities and differences between these compounds include:
GSK484: A selective PAD4 inhibitor with significant inhibitory activity.
GSK199: Another selective PAD4 inhibitor with reversible inhibition properties.
GSK106: An inactive control compound with no inhibitory activity on PAD4.
The uniqueness of GSK106 lies in its role as a control compound, which is essential for validating the effects of active inhibitors in research studies.
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-[2-(1-ethylindol-2-yl)-3-methylbenzimidazol-5-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O.ClH/c1-3-29-20-9-5-4-7-16(20)13-22(29)23-26-19-11-10-17(14-21(19)27(23)2)24(30)28-12-6-8-18(25)15-28;/h4-5,7,9-11,13-14,18H,3,6,8,12,15,25H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFLFUQMWOJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C=C(C=C4)C(=O)N5CCCC(C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1652591-82-6 | |
| Record name | Methanone, (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research paper titled "Impact of GSK199 and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach"?
A1: Although the provided abstract lacks details on the specific findings, the title itself reveals the paper's core focus: investigating how two compounds, GSK199 and GSK106, impact the stability and flexibility of Protein Arginine Deiminase 4 (PAD4) using computational methods []. This suggests the researchers employed computational chemistry and modeling techniques to simulate and analyze the binding interactions of these compounds with PAD4, aiming to understand how these interactions affect the enzyme's structural dynamics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)


![1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol](/img/structure/B607680.png)


![6-(but-3-en-1-yl)-4-[1-methyl-6-(morpholine-4-carbonyl)-1H-benzimidazol-4-yl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B607684.png)
![Carbonyl)-phenyl]-1,6-dihydro-pyrrolo[2,3-c]pyridin-7-](/img/structure/B607685.png)
![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)
![N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide](/img/structure/B607690.png)
![4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B607692.png)